2-Amino-2-methyl-3-phenoxypropanoic acid

Peptide stability Non-proteinogenic amino acids Metabolic resistance

Peptide lead candidates often fail due to rapid proteolytic degradation and racemization at the α-carbon. 2-Amino-2-methyl-3-phenoxypropanoic acid (CAS 1248108-12-4) resolves this with an α-quaternary carbon featuring geminal methyl substitution that eliminates the α-proton, conferring resistance to PLP-dependent enzymatic racemization and extending peptide half-life. Its phenoxy ether linkage provides distinct hydrogen-bonding capacity and lipophilicity (LogP ~0.96 for methyl ester; TPSA 61.55 Ų) versus direct phenyl analogs, enabling pharmacokinetic fine-tuning. Available as free acid (MW 195.22), methyl ester, hydrochloride salt, and tert-butyl ester for orthogonal protection strategies. Select the optimal derivative for your synthesis workflow.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13626252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-3-phenoxypropanoic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(12)13)7-14-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
InChIKeyJPWCTWDPUAYYBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-3-phenoxypropanoic Acid: Procurement


2-Amino-2-methyl-3-phenoxypropanoic acid (CAS 1248108-12-4; molecular formula C10H13NO3; molecular weight 195.22 g/mol) is a non-proteinogenic amino acid featuring an α-quaternary carbon center with a phenoxymethyl side chain, distinguishing it structurally from canonical amino acids . The compound possesses both an amino group and a phenoxy group on the propanoic acid backbone, classifying it as a specialized amino acid derivative with utility in medicinal chemistry and as a synthetic building block for more complex molecular architectures [1]. The presence of the α-methyl group confers resistance to enzymatic racemization and proteolytic degradation relative to unsubstituted analogs, a feature relevant to peptide stability engineering and drug discovery applications [2].

1
Peptide stability engineering — α-quaternary carbon with geminal methyl substitution supports resistance to enzymatic racemization.
2
Medicinal chemistry scaffold — phenoxy ether linkage provides hydrogen bond acceptor capacity and tunable lipophilicity.
3
Chiral building block — α-stereogenic center enables enantiomerically pure synthesis and stereochemical control studies.
4
Orthogonal protection — available as free acid, methyl ester, HCl salt, and tert-butyl ester to support diverse coupling strategies.

2-Amino-2-methyl-3-phenoxypropanoic Acid: Generic Substitution Risks


Generic substitution of 2-amino-2-methyl-3-phenoxypropanoic acid with structurally related analogs introduces material differences in physicochemical properties that directly impact experimental reproducibility and synthetic outcomes. The α-quaternary carbon center with geminal methyl and amino substitution creates a sterically hindered environment fundamentally distinct from primary α-amino acids such as phenylalanine (C10H13NO2; MW 179.22) or O-phenylserine . This α-methylation eliminates the α-proton, rendering the compound configurationally stable and resistant to base-catalyzed racemization during peptide coupling reactions [1]. Furthermore, the phenoxy ether linkage introduces an oxygen atom that alters hydrogen-bonding capacity and lipophilicity relative to the direct phenyl analog α-methylphenylalanine (2-amino-2-methyl-3-phenylpropanoic acid) . These structural features translate to quantifiable differences in LogP, solubility, and metabolic susceptibility that cannot be replicated by simpler aromatic amino acids, making compound-specific validation essential for applications requiring defined pharmacokinetic profiles or precise stereochemical integrity [2].

Racemization
α-Quaternary carbon: no α-proton, configurationally stable
vs
Phenylalanine / O-phenylserine: α-proton present, susceptible to base-catalyzed racemization
H‑Bonding
Phenoxy ether oxygen provides additional H‑bond acceptor
vs
α-Methylphenylalanine: direct phenyl analog lacks ether oxygen
LogP / TPSA
Methyl ester: LogP ~0.96, TPSA 61.55 Ų (computed)
vs
α-Methyl-DL-phenylalanine: altered lipophilicity and polarity profile
Physicochemical differences may shift absorption, solubility, and target-binding profiles; direct replacement without validation may not reproduce outcomes.

2-Amino-2-methyl-3-phenoxypropanoic Acid: Comparative Evidence


α-Quaternary Carbon Racemization Resistance

2-Amino-2-methyl-3-phenoxypropanoic acid contains an α-quaternary carbon with geminal methyl substitution that eliminates the α-hydrogen present in canonical amino acids. This structural feature prevents enzymatic racemization via PLP-dependent enzymes, a vulnerability of O-phenylserine and related analogs that possess α-protons . In the context of peptide therapeutics, α-methylated non-proteinogenic amino acids have been demonstrated to confer enhanced proteolytic stability and extended half-life relative to their unsubstituted counterparts, with studies reporting over 50 NPAA substitutions evaluated for potency enhancement [1].

Racemization Resistance
Class-level inference
α-quaternary vs α-secondary carbon
No α-proton; stable under base-catalyzed conditions
Supports peptide stability research context
Class-level data from NPAA reviews; compound-specific validation recommended
Peptide stability Non-proteinogenic amino acids Metabolic resistance

Phenoxy Ether Lipophilicity & Hydrogen Bonding

The phenoxy ether moiety (O-CH2 linkage to the α-carbon) in 2-amino-2-methyl-3-phenoxypropanoic acid introduces a hydrogen bond acceptor atom absent in the direct phenyl analog α-methylphenylalanine (2-amino-2-methyl-3-phenylpropanoic acid) . For the methyl ester derivative of the target compound (methyl 2-amino-2-methyl-3-phenoxypropanoate; C11H15NO3; MW 209.24), the calculated LogP is 0.9558 with topological polar surface area (TPSA) of 61.55 Ų, reflecting the oxygen atom contribution to polarity . By contrast, α-methyl-DL-phenylalanine (C10H13NO2; MW 179.22) lacks the ether oxygen, resulting in reduced hydrogen bond acceptor capacity and altered lipophilicity .

Lipophilicity & H‑Bonding
Cross-study comparable
Methyl ester LogP 0.96 | TPSA 61.55 Ų
Ether oxygen vs direct phenyl analog
May affect lipophilicity and H‑bonding in SAR studies
Computed values from structure databases; experimental verification recommended
Lipophilicity LogP SAR Phenoxy amino acids

Methyl Ester Synthetic Versatility

The methyl ester derivative of 2-amino-2-methyl-3-phenoxypropanoic acid (methyl 2-amino-2-methyl-3-phenoxypropanoate; CAS 1250200-22-6; C11H15NO3; MW 209.24) offers quantifiably distinct physical properties compared to the free acid (C10H13NO3; MW 195.22) . The esterification masks the carboxylic acid moiety, enhancing solubility in organic solvents and enabling selective coupling reactions in peptide synthesis where orthogonal protection strategies are required . The molecular weight difference of 14.02 g/mol reflects the methyl substitution, and the computed LogP for the methyl ester (0.9558) is substantially higher than that of the more polar free acid, facilitating differential partitioning in liquid-liquid extraction purification steps [1].

Methyl Ester vs Free Acid
Head-to-head
ΔMW +14.02 g/mol | Higher LogP
Esterification improves organic solubility
Derivative selection may impact coupling and purification workflows
Vendor datasheet values; assess compatibility with intended chemistry
Peptide synthesis Ester protection Synthetic intermediate

Hydrochloride Salt Aqueous Solubility

2-Amino-2-methyl-3-phenoxypropanoic acid is available as the free acid (MW 195.22 g/mol) and as the hydrochloride salt (MW 231.67 g/mol; C10H14ClNO3) [1]. The hydrochloride salt form confers enhanced aqueous solubility, which is documented as enabling compatibility with water and organic solvents for various biological applications including enzyme interaction studies and protein modification assays . While the free acid may exhibit limited aqueous solubility due to its hydrophobic phenoxy moiety, the salt form provides the aqueous compatibility necessary for in vitro biochemical assays requiring buffered aqueous conditions .

HCl Salt Solubility
Head-to-head
ΔMW +36.45 g/mol | Enhanced aqueous solubility
Salt form for buffered assay conditions
HCl salt may support in vitro biochemical assays
Solubility claims based on vendor technical datasheets; validate under assay conditions
Solubility Salt form Biological testing

Tert-Butyl Ester for Peptide Coupling

The tert-butyl ester derivative (tert-butyl 2-amino-2-methyl-3-phenoxypropanoate; C14H21NO3; MW 251.32 g/mol; CAS 2353872-45-2) provides a quantifiably larger molecular weight and enhanced hydrophobicity compared to both the free acid (MW 195.22) and the methyl ester (MW 209.24) [1]. The calculated XLogP3-AA value of 2.1 for the tert-butyl ester indicates significantly higher lipophilicity than the methyl ester (LogP 0.9558), which facilitates organic phase retention during extraction and purification steps [2]. This derivative serves as a protected amino acid building block with orthogonal protection strategy compatibility, wherein the tert-butyl ester can be selectively cleaved under acidic conditions while leaving other protecting groups intact .

tert-Butyl Ester Lipophilicity
Head-to-head
XLogP3-AA 2.1 | ΔMW +56.10 vs free acid
+1.14 log units vs methyl ester
Favors organic-phase retention during extraction
PubChem computed properties; confirm partitioning behavior experimentally
Peptide synthesis Protecting groups Boc chemistry

Chiral Scaffold Enantioselective Synthesis

2-Amino-2-methyl-3-phenoxypropanoic acid and its derivatives possess a stereogenic center at the α-carbon due to the geminal amino and methyl substitution on the quaternary carbon . The tert-butyl ester derivative (PubChem CID 165912436) is explicitly described as a chiral ester derivative, with documented potential for enantioselective applications in drug discovery and peptide engineering [1]. In contrast, structurally related 2-phenoxypropionic acid derivatives lacking the α-amino group (such as 2-methyl-2-phenoxypropanoic acid; MW 180.2 g/mol) are achiral at the α-position and cannot participate in stereoselective interactions with biological targets . Chromatographic resolution methods for 2-phenoxypropionic acid enantiomers have been established using optically active resolving agents, demonstrating that the phenoxypropionic acid scaffold is amenable to enantiomeric separation [2].

Chiral Scaffold
Class-level inference
α-stereogenic center present
Four different substituents on α-carbon
Supports enantioselective synthesis workflow fit
Chiral resolution methods reported for phenoxypropionic acid class; verify enantiomeric purity
Chiral synthesis Enantiomeric resolution Stereochemistry

2-Amino-2-methyl-3-phenoxypropanoic Acid: Application Scenarios


Peptide Stability Engineering

2-Amino-2-methyl-3-phenoxypropanoic acid serves as an α-methylated non-proteinogenic amino acid building block for peptide stability engineering. The α-quaternary carbon with geminal methyl substitution eliminates the α-hydrogen, rendering the compound resistant to PLP-dependent enzymatic racemization and proteolytic degradation . This structural feature is valuable in medicinal chemistry programs seeking to extend peptide half-life and improve metabolic stability, as demonstrated by studies showing that α-methylated non-proteinogenic amino acid substitutions can significantly enhance peptide potency and stability profiles [1].

Medicinal Chemistry Scaffold Diversification

The phenoxy ether moiety of 2-amino-2-methyl-3-phenoxypropanoic acid provides distinct hydrogen bonding capacity and lipophilicity relative to direct phenyl analogs. The methyl ester derivative exhibits a calculated LogP of 0.9558 and TPSA of 61.55 Ų . These physicochemical properties can be leveraged to fine-tune absorption, distribution, and target binding interactions in lead optimization programs, particularly when comparing to α-methylphenylalanine (C10H13NO2; MW 179.22) which lacks the ether oxygen and consequently possesses different hydrogen bonding and lipophilicity characteristics .

Chiral Synthesis & Enantioselective Drug Discovery

The chiral nature of 2-amino-2-methyl-3-phenoxypropanoic acid, conferred by the α-quaternary stereogenic center, enables its use as an enantiomerically pure building block in asymmetric synthesis . The tert-butyl ester derivative (C14H21NO3; MW 251.32 g/mol) is specifically noted for its utility in chiral synthesis applications and as a versatile intermediate in organic synthesis, with documented potential for enantioselective drug discovery [2]. This stereochemical property distinguishes it from achiral phenoxypropanoic acid analogs lacking the α-amino substitution, making it suitable for pharmaceutical development programs requiring defined stereochemistry for target engagement .

Orthogonal Protection in Solid-Phase Peptide Synthesis

The availability of multiple derivative forms—including the free acid (MW 195.22), methyl ester (MW 209.24), hydrochloride salt (MW 231.67), and tert-butyl ester (MW 251.32)—provides a toolkit for orthogonal protection strategies in peptide synthesis [3]. The tert-butyl ester derivative (XLogP3-AA 2.1) offers significantly enhanced lipophilicity compared to the methyl ester (LogP 0.9558), facilitating organic phase partitioning during purification steps [4]. The hydrochloride salt form confers aqueous solubility essential for biological assay compatibility . This derivative portfolio enables researchers to select the optimal form based on specific synthetic requirements, reaction conditions, and downstream application needs.

Application
Selection Property
Validation Focus
Peptide stability engineering
α‑Quaternary carbon racemization resistance
Metabolic stability and proteolytic resistance endpoints
Medicinal chemistry scaffold diversification
Phenoxy ether H‑bonding and LogP profile
SAR and target-binding interaction review
Chiral synthesis and enantioselective studies
α‑Stereogenic center for enantiomerically pure synthesis
Enantiomeric purity and stereochemical attribution review
Orthogonal protection in solid‑phase peptide synthesis
Multi‑derivative portfolio (free acid, ester, salt, Boc)
Coupling efficiency and cleavage condition compatibility

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